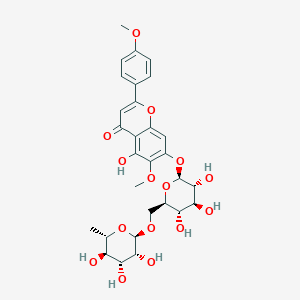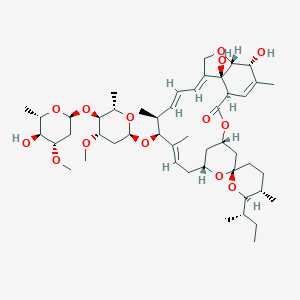
Thiolan-3-amine
Overview
Description
Synthesis Analysis
The synthesis of thiolan-3-amine and related compounds involves innovative methods that expand the realm of thiol-ene chemistry. One approach includes the in-situ generation of thiols by nucleophilic ring-opening of a thiolactone with amines, followed by UV-initiated radical thiol-ene reactions. This method has been evaluated for the accelerated synthesis of several types of polymeric architectures, demonstrating the versatility of thiolan-3-amine derivatives in polymer synthesis (Espeel, Goethals, & Du Prez, 2011).
Molecular Structure Analysis
The molecular structure of thiolan-3-amine and its derivatives, including polysiloxane-immobilized thiol and thiol-amine ligands, has been characterized through techniques such as solid-state NMR. These studies reveal insights into the distribution and bonding of amine groups within these compounds, highlighting the potential for detailed structural analysis in understanding their physical and chemical properties (El-Nahhal, Yang, Chuang, & Maciel, 1996).
Chemical Reactions and Properties
Thiolan-3-amine undergoes various chemical reactions, including thiol-ene coupling, which has been used efficiently for the synthesis of new biobased aliphatic amines for epoxy curing. These reactions occur under mild conditions and demonstrate the compound's reactivity towards creating functional materials (Cornille, Froidevaux, Negrell, Caillol, & Boutevin, 2014).
Physical Properties Analysis
The synthesis and solid-state NMR structural characterization of thiolan-3-amine derivatives reveal insights into their physical properties. For example, polymer beads containing amine, hydroxyl, and carboxyl groups prepared via thiol-ene and thiol-yne reactions showcase the method's effectiveness for rapid production of monodisperse functional beads, indicating the physical properties of these materials, such as monodispersity and spherical shape (Prasath, Gokmen, Espeel, & Prez, 2010).
Chemical Properties Analysis
The chemical properties of thiolan-3-amine derivatives are influenced by their interactions with other chemicals. For instance, the reaction environment significantly affects the kinetics of radical thiol-ene polymerizations, especially in the presence of amines and thiolate anions. This demonstrates the compound's reactivity and the potential to tailor its chemical properties through reaction conditions (Love, Fairbanks, & Bowman, 2020).
Scientific Research Applications
Chemical Synthesis
Thiolan-3-amine is a chemical compound with the CAS Number: 101993-01-5 . It has a molecular weight of 103.19 and is stored at a temperature of 4 degrees Celsius . It is commonly used in chemical synthesis .
Application
Thiolan-3-amine is used as a reagent in the synthesis of various chemical compounds .
Method of Application
The specific method of application would depend on the particular synthesis process being carried out. As a reagent, it would be mixed with other chemicals under controlled conditions to produce the desired compound .
Results
Sensor Chemistry
Thiolan-3-amine has been used in the development of sensors, specifically for anion recognition .
Application
In sensor chemistry, Thiolan-3-amine has been used in the development of tripodal receptors for anion recognition . These receptors are designed to bind with specific anions, allowing for their detection .
Method of Application
The tripodal receptors are synthesized using Thiolan-3-amine, along with other chemicals. The receptors are then exposed to a solution containing various anions. The receptors bind with specific anions, allowing for their detection .
Results
The receptors were found to bind strongly with azide anions. The association constant for receptor L1 with azide was found to be 8.4X10^5 M^−1 and the limit of detection was 3.16X10^−6 M .
Synthesis of N-(3-methoxypropyl)thiolan-3-amine
Thiolan-3-amine can be used to synthesize N-(3-methoxypropyl)thiolan-3-amine .
Application
N-(3-methoxypropyl)thiolan-3-amine is a derivative of Thiolan-3-amine. It can be used in various chemical reactions .
Method of Application
The synthesis of N-(3-methoxypropyl)thiolan-3-amine involves the reaction of Thiolan-3-amine with 3-methoxypropyl halide .
Results
The product, N-(3-methoxypropyl)thiolan-3-amine, can be used in further chemical reactions .
General Applications of Amines
As an amine, Thiolan-3-amine shares some general applications with other amines .
Application
Amines are organic compounds derived from ammonia (NH3) by substituting one or more hydrogen atoms with alkyl or aryl groups . They are used in a wide range of applications, including the production of pharmaceuticals, dyes, and polymers .
Method of Application
The specific method of application would depend on the particular process being carried out. In general, amines are used as intermediates in chemical reactions .
Results
The outcomes of using amines in these applications would vary depending on the specific reaction .
Acid-Catalyzed Thiol–Ene (ACT) Reaction
Thiolan-3-amine can be used in the acid-catalyzed thiol–ene (ACT) reaction .
Application
The ACT reaction is a unique thiol–X conjugation strategy that produces S,X-acetal conjugates . Unlike the well-known radical-mediated thiol–ene and anion-mediated thiol-Michael reactions that produce static thioether bonds, acetals provide unique function for various fields such as drug delivery and protecting group chemistries .
Method of Application
Solution-phase studies using a range of thiol and alkene substrates were conducted to evaluate the ACT reaction as a conjugation strategy . Substrates that efficiently undergo cationic polymerizations, such as those containing vinyl functional groups, were found to be highly reactive to thiols in the presence of catalytic amounts of acid .
Results
Using multifunctional monomers, solid-state polymer networks were formed using the ACT reaction producing acetal crosslinks . The presence of S,X-acetal bonds results in an increased glass transition temperature of 20 °C as compared with the same polymeric film polymerized through the radical thiol–ene mechanism .
Peptide Science
Thiolan-3-amine can be used in peptide science .
Application
Radical thiol-ene chemistry has been demonstrated for a range of applications in peptide science, including macrocyclization, glycosylation and lipidation amongst a myriad of others .
Method of Application
The thiol-ene reaction offers a number of advantages in this area, primarily those characteristic of “click” reactions. This provides a chemical approach to peptide modification that is compatible with aqueous conditions with high orthogonality and functional group tolerance .
Results
In addition to peptide modification, thiol-ene chemistry has been applied in novel approaches to biological studies through synthesis of mimetics and use in development of probes .
Safety And Hazards
properties
IUPAC Name |
thiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNRIMMKLMTDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335110 | |
| Record name | Thiolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiolan-3-amine | |
CAS RN |
101993-01-5 | |
| Record name | Thiolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3-thienylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)



![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)





![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

